molecular formula C10H15ClF3NO2 B1482595 2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one CAS No. 2098000-33-8

2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B1482595
CAS No.: 2098000-33-8
M. Wt: 273.68 g/mol
InChI Key: JVXXIJQPUSOAAN-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C10H15ClF3NO2 and its molecular weight is 273.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its unique structural features, including a chloro group, a methoxymethyl group, and a trifluoromethyl substituent. This compound is notable for its potential biological activities and applications in various therapeutic areas.

The molecular formula of this compound is C11H14ClF3NC_{11}H_{14}ClF_3N with a molecular weight of approximately 291.7 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological activity.

The mechanism of action for this compound likely involves interactions with specific biological targets, such as enzymes or receptors. The presence of the trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions, potentially leading to improved pharmacological effects.

Biological Activity

Research indicates that pyrrolidine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Some pyrrolidine derivatives have shown efficacy against various bacterial and fungal strains.
  • Anticancer Properties : Compounds similar to this compound have been studied for their potential to inhibit tumor growth by targeting specific cancer cell pathways.
  • Neurological Effects : Certain derivatives have been implicated in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Antimicrobial Activity

A study examining the antimicrobial properties of pyrrolidine derivatives found that compounds with similar structural motifs exhibited significant activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like trifluoromethyl was associated with enhanced activity due to improved membrane permeability .

Anticancer Research

In preclinical models, pyrrolidine-based compounds have demonstrated the ability to induce apoptosis in cancer cells. For instance, a study reported that derivatives targeting the PI3K/Akt signaling pathway showed promise in inhibiting breast cancer cell proliferation . The potential of this compound in this context remains to be explored.

Neurological Applications

Research has indicated that certain pyrrolidine derivatives can act as modulators of G protein-coupled receptors (GPCRs), which play crucial roles in neurotransmission. Compounds with similar structures have been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases .

Synthesis and Production

The synthesis of this compound typically involves nucleophilic substitution reactions. Common synthetic routes include:

  • Reagents : 3-(methoxymethyl)pyrrolidine reacted with 2-chloropropanone.
  • Conditions : The reaction is generally performed under basic conditions (e.g., sodium hydroxide) to facilitate nucleophilic attack on the carbonyl carbon.

Properties

IUPAC Name

2-chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClF3NO2/c1-6(11)9(16)15-3-7(5-17-2)8(4-15)10(12,13)14/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXXIJQPUSOAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C(C1)C(F)(F)F)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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